4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1lambda6-thiane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1lambda6-thiane-1,1-dione is an organoboron compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a thiane-1,1-dione moiety. The compound’s structure imparts it with distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1lambda6-thiane-1,1-dione typically involves the reaction of tetramethyl-1,3,2-dioxaborolane with a suitable thiane-1,1-dione precursor. The reaction is often carried out under controlled conditions, such as in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial production also emphasizes the use of cost-effective and environmentally friendly methods to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boron atom acts as an electrophilic center.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds.
Hydroboration: The compound can undergo hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron intermediates
Common Reagents and Conditions
Catalysts: Palladium and copper catalysts are frequently used in coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), toluene, and dichloromethane.
Reaction Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures to ensure high selectivity and yield
Major Products
The major products formed from these reactions include biaryl compounds, organoboron intermediates, and various substituted thiane derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1lambda6-thiane-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: It is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components .
Mechanism of Action
The mechanism of action of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1lambda6-thiane-1,1-dione involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as coupling and hydroboration. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1lambda6-thiane-1,1-dione is unique due to its combination of a dioxaborolane ring and a thiane-1,1-dione moiety. This structure imparts distinct reactivity and stability, making it particularly useful in specific synthetic applications and research areas. Its ability to participate in a wide range of reactions and form stable complexes with various substrates sets it apart from other similar compounds .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO4S/c1-10(2)11(3,4)16-12(15-10)9-5-7-17(13,14)8-6-9/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSKWUVLZYOXGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCS(=O)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.